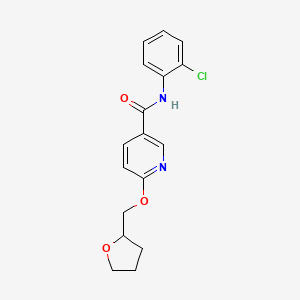

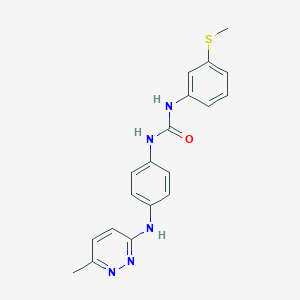

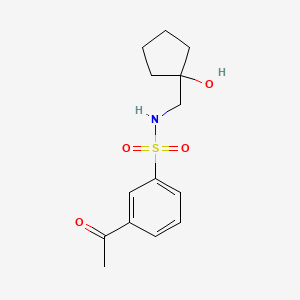

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis

The chemical reactions of thiazoles can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazoles have unique physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .Wissenschaftliche Forschungsanwendungen

Inhibitors of Kynurenine 3-Hydroxylase

Compounds similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors, such as 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide, show high affinity and efficacy in vitro and can alter kynurenine pathway metabolites in vivo, providing insights into potential therapeutic applications for neurological disorders (Röver et al., 1997).

Antagonists of TRPV1

Derivatives of 6-phenylnicotinamide, closely related to the compound , have been identified as potent TRPV1 antagonists. These compounds, such as 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443), demonstrate potential in treating inflammatory pain and have been advanced into pre-clinical development (Westaway et al., 2008).

Fluorophores for Aluminium(III) Detection

Research on phenyl-2-thiazoline fluorophores, which share structural similarities with the compound , reveals their potential in detecting Aluminium(III) ions. These fluorophores exhibit significant UV-visible absorbance changes upon coordination with Al3+ and selective complexing, suggesting their utility in studying intracellular Aluminium(III) (Lambert et al., 2000).

Synthesis of Novel Derivatives with Anti-inflammatory Activity

Synthesis of novel derivatives, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrates anti-inflammatory activity, indicating the potential medicinal applications of structurally related compounds (Sunder & Maleraju, 2013).

Synthesis and Characterization

The synthesis and characterization of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its spectral analysis indicate the diverse applications of these compounds in chemical research and potential medicinal applications (Manolov et al., 2021).

Antimicrobial Activity

Various thiazole derivatives, including those containing fluorine, have been synthesized and tested for antimicrobial activity. These compounds demonstrate potent inhibitory action against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2012).

Antiviral Agents

Thiazolides, such as 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been investigated for their antiviral properties, particularly against hepatitis C virus. The structure-activity relationships of these compounds offer insights into their potential as antiviral agents (Stachulski et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O2S/c22-16-7-3-1-5-14(16)21-25-18(12-28-21)15-6-2-4-8-17(15)24-20(27)13-9-10-19(26)23-11-13/h1-12H,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDVYSFZYBBCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CNC(=O)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)

![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)

![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)